N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
is a type of 1,3,4-oxadiazole derivative . 1,3,4-oxadiazole derivatives have been synthesized and evaluated for various biological activities, including antiglycation potential . Antiglycation agents can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in various complications of diabetes .
In terms of pharmacokinetics , factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide are largely unexplored. It is known that similar oxadiazole derivatives have shown potent activity in antiglycation assays . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in glycation processes.
Cellular Effects
Given the antiglycation activity of similar compounds , it is possible that this compound could influence cell function by modulating the formation of advanced glycation end-products (AGEs). AGEs are known to impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the antiglycation activity of similar compounds , it may exert its effects at the molecular level by binding to biomolecules involved in the formation of AGEs, potentially inhibiting or activating certain enzymes and causing changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and phenylpropanamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazoles and derivatives with different substituents. Examples are:
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
- 2-chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butylacetamide
Uniqueness
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-10-6-5-9-14(15)17-20-21-18(24-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHFRCUMOHIZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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